molecular formula C6H8N2O3 B188462 1,3-Dimethylbarbituric acid CAS No. 769-42-6

1,3-Dimethylbarbituric acid

Cat. No. B188462
Key on ui cas rn: 769-42-6
M. Wt: 156.14 g/mol
InChI Key: VVSASNKOFCZVES-UHFFFAOYSA-N
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Patent
US04737442

Procedure details

In 600 ml of glacial acetic acid were dissolved 276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid at 60° to 70° C. To the solution was added 1,250 ml of acetic anhydride, followed by elevating the temperature gradually up to 90° C. After stirring for 6 hours, the mixture was allowed to stand at room temperature overnight, and then the glacial acetic acid and acetic anhydride were removed by distillation under reduced pressure. The residue, while hot, was poured into 500 ml of ethanol, and the precipitated crystals were collected by filtration. The crystals were heat-refluxed in 380 ml of concentrated hydrochloric acid and 400 ml of water for 2 hours and then allowed to stand for 6 hours under ice-cooling. The precipitated crystals were collected by filtration and washed with a small amount of ethanol to obtain 360 g (73%) of 1,3-dimethylbarbituric acid having a melting point of 124° to 125° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step Two
Quantity
376 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].[C:7]([OH:13])(=O)[CH2:8][C:9]([OH:11])=O.C(OC(=O)C)(=O)C>C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:13])[CH2:8][C:9](=[O:11])[N:5]([CH3:6])[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
276 g
Type
reactant
Smiles
CNC(=O)NC
Name
Quantity
376 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gradually up to 90° C
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the glacial acetic acid and acetic anhydride were removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue, while hot, was poured into 500 ml of ethanol
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The crystals were heat-refluxed in 380 ml of concentrated hydrochloric acid
WAIT
Type
WAIT
Details
400 ml of water for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
to stand for 6 hours under ice-
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with a small amount of ethanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1C(=O)N(C(=O)CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 360 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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